molecular formula C21H21F3N2O2 B2514986 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide CAS No. 955614-40-1

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2514986
CAS No.: 955614-40-1
M. Wt: 390.406
InChI Key: MJXBDZPSJGKIQK-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroisoquinoline core, an isobutyryl group, and a trifluoromethyl-substituted benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.

    Attachment of the Trifluoromethylbenzamide Moiety: This step involves the coupling of the tetrahydroisoquinoline intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl group on the benzamide moiety can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide
  • N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide
  • N-(2-butyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide

Uniqueness

Compared to these similar compounds, N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the isobutyryl group, which may confer different steric and electronic properties. These differences can affect the compound’s reactivity, biological activity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-9-8-14-6-7-18(11-16(14)12-26)25-19(27)15-4-3-5-17(10-15)21(22,23)24/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXBDZPSJGKIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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